Tert-butyl 3-(3-aminophenyl)propanoate
Overview
Description
Tert-butyl 3-(3-aminophenyl)propanoate is an organic compound with the molecular formula C13H19NO2. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl ester group, and the hydrogen atom of the phenyl group is replaced by an amino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-aminophenyl)propanoate typically involves the esterification of 3-(3-aminophenyl)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(3-aminophenyl)propanoic acid+tert-butyl alcoholacid catalysttert-butyl 3-(3-aminophenyl)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-aminophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Tert-butyl 3-(3-aminophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-aminophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 3-(3-aminophenyl)propanoic acid, which can interact with various enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(3-aminopropoxy)propanoate
- Tert-butyl 3-(3-aminophenyl)butanoate
Uniqueness
Tert-butyl 3-(3-aminophenyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Tert-butyl 3-(3-aminophenyl)propanoate, with the molecular formula C13H19NO2, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butyl ester group and an amino group on the phenyl ring, which contribute to its unique reactivity and interactions within biological systems. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound allows it to engage in significant interactions with biological molecules. The amino group can form hydrogen bonds, while the ester moiety may undergo hydrolysis, releasing the active 3-(3-aminophenyl)propanoic acid. This structural configuration suggests that the compound could interact with various enzymes and receptors, making it a candidate for drug development and other applications in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C13H19NO2 |
Molecular Weight | 219.30 g/mol |
Functional Groups | Amino, Ester |
Solubility | Moderate in organic solvents |
- Enzyme Interactions : The compound's amino group facilitates interactions with enzymes through hydrogen bonding, potentially altering their activity and stability. This interaction can modulate metabolic pathways and influence cellular processes.
- Cell Signaling Modulation : this compound may impact cell signaling pathways by acting on key regulatory proteins, thus affecting gene expression related to cellular metabolism and stress responses.
Case Studies
- Cancer Cell Line Studies : Research has explored the compound's effects on ovarian cancer cell lines (OVCAR5 and SKOV3). In these studies, treatment with this compound at concentrations ranging from 0.1 to 10 μM demonstrated a concentration-dependent reduction in transglutaminase 2 (TG2) levels within 6 hours of treatment. However, prolonged exposure beyond this point did not sustain the reduction in TG2 levels, indicating a potential threshold effect for biological activity .
- Toxicological Assessments : Toxicity studies have indicated that at low doses, the compound exhibits minimal adverse effects; however, higher concentrations can lead to hepatotoxicity and nephrotoxicity. This dose-dependent safety profile highlights the importance of dosage in therapeutic applications.
Research Findings
A variety of studies have contributed to understanding the biological activity of this compound:
- Biochemical Analysis : The compound has been shown to influence cellular metabolism by inhibiting key metabolic enzymes, which alters energy production pathways.
- Metabolic Pathways : It participates in several metabolic pathways through oxidation and conjugation reactions, leading to metabolites that may possess distinct biological activities .
Summary of Key Findings
Properties
IUPAC Name |
tert-butyl 3-(3-aminophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXUMWVHPFOIIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587436 | |
Record name | tert-Butyl 3-(3-aminophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269071-88-7 | |
Record name | tert-Butyl 3-(3-aminophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(3-aminophenyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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